1-Benzothiazol-2-yl-piperidin-4-ol
Overview
Description
1-Benzothiazol-2-yl-piperidin-4-ol is a chemical compound with the molecular formula C12H14N2OS It is a derivative of benzothiazole and piperidine, featuring a benzothiazole ring fused to a piperidine ring with a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
The primary targets of 1-Benzothiazol-2-yl-piperidin-4-ol, also known as 1-(1,3-Benzothiazol-2-yl)piperidin-4-ol, are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and disrupting the normal metabolic processes of the bacteria . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The affected pathways include those involved in bacterial cell wall synthesis, DNA replication, and various metabolic processes . The downstream effects of these disruptions can lead to bacterial cell death .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial metabolic processes, inhibition of bacterial growth and proliferation, and potentially bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with piperidin-4-one under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiazol-2-yl-piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with different electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of substituted benzothiazole derivatives .
Scientific Research Applications
1-Benzothiazol-2-yl-piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
Benzothiazole: A parent compound with a wide range of biological activities.
Piperidine: A simple heterocyclic compound used in the synthesis of various pharmaceuticals.
Benzothiazole Derivatives: Compounds with modifications on the benzothiazole ring, exhibiting diverse biological activities.
Uniqueness: 1-Benzothiazol-2-yl-piperidin-4-ol is unique due to its combined structure of benzothiazole and piperidine, which imparts specific chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to its individual components .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQZCTGFVKYORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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